NVP-CGM097 is a small molecule inhibitor that acts by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse double minute 2 homolog (MDM2) [, ]. This interaction is often dysregulated in cancer cells, leading to the inactivation of p53 and uncontrolled cell growth. NVP-CGM097 binds to the p53-binding pocket on MDM2, preventing the interaction and restoring p53 activity [, ]. This mechanism positions NVP-CGM097 as a potential therapeutic agent for cancers with wild-type p53, which represent a significant portion of human cancers [, ].
NVP-CGM097 exhibits a dihydroisoquinolinone core structure, crucial for its interaction with the p53-binding pocket of MDM2 [, ]. High-resolution X-ray crystallography studies of NVP-CGM097 bound to MDM2 have provided detailed insights into the specific interactions responsible for its high affinity and selectivity [].
While specific chemical reactions involving NVP-CGM097 haven't been extensively detailed in the provided abstracts, its interaction with MDM2 primarily involves non-covalent binding interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions within the p53-binding pocket [, ].
NVP-CGM097 primarily functions by disrupting the protein-protein interaction between MDM2 and p53 [, ]. This interaction normally leads to p53 ubiquitination and degradation. By binding to MDM2, NVP-CGM097 prevents this interaction, allowing p53 to accumulate and exert its tumor suppressor functions, including cell cycle arrest and apoptosis [, , ].
a) Cancer Cell Lines: NVP-CGM097 demonstrates potent antiproliferative and apoptotic effects in a variety of human cancer cell lines harboring wild-type p53, including those derived from neuroendocrine tumors [], osteosarcoma [], neuroblastoma [, ], melanoma [], and acute myeloid leukemia [].
b) Patient-Derived Xenograft (PDX) Models: Studies using PDX models, which better represent the heterogeneity of human tumors, have further validated the antitumor efficacy of NVP-CGM097. Significant tumor regression and improved survival have been observed in models of osteosarcoma [], liposarcoma [], acute myeloid leukemia [], and B-cell acute lymphoblastic leukemia [].
c) Combination Therapies: Research suggests that NVP-CGM097 can synergize with other anticancer agents, potentially leading to more effective treatment strategies. For instance, combining NVP-CGM097 with the ALK inhibitor NVP-LDK378 enhanced apoptosis and led to complete tumor regression in neuroblastoma models []. Similarly, combining NVP-CGM097 with the BRAF inhibitor NVP-LGX818 resulted in synergistic antitumor effects in melanoma models [].
d) Biomarker Development: The identification of biomarkers that can predict response to NVP-CGM097 is crucial for selecting patients who are most likely to benefit from treatment. A gene expression signature consisting of 13 p53 target genes has been shown to predict sensitivity to NVP-CGM097 in both cell lines and PDX models [, ].
e) Mechanistic Studies: NVP-CGM097 has been instrumental in elucidating the role of the MDM2-p53 pathway in various biological processes, including tumor cell proliferation, apoptosis, and response to chemotherapy [, , ].
f) Tool Compound for Binding Affinity Calculations: NVP-CGM097 has been used as a model ligand in computational studies aimed at improving the accuracy and efficiency of binding free energy calculations [, ]. These studies highlight the importance of rigorous sampling methods, such as the \"geometrical route,\" for obtaining reliable results.
a) Clinical Trials: NVP-CGM097 is currently undergoing Phase I clinical trials to evaluate its safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy in patients with advanced solid tumors []. Future research will focus on identifying the specific tumor types and patient populations that are most likely to benefit from NVP-CGM097 treatment.
b) Resistance Mechanisms: While preclinical studies have shown promising results, acquired resistance to MDM2 inhibitors, including NVP-CGM097, is a concern. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome them, such as combining NVP-CGM097 with other targeted therapies [].
c) Biomarker Validation: The 13-gene signature identified as a potential predictor of response to NVP-CGM097 requires further validation in larger clinical trials [, ].
e) Combination Therapies: Given the complexity of cancer, combining NVP-CGM097 with other targeted therapies or conventional chemotherapy holds promise for improving treatment outcomes. Preclinical studies have identified several promising combinations, which warrant further investigation in clinical trials [, , ].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6